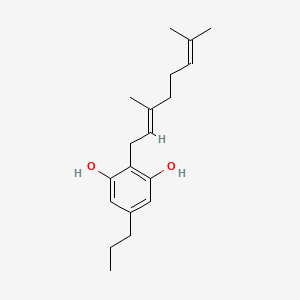
(2-Cyclopropyl-4-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO3. This compound is part of the boronic acid family, which is widely recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of a cyclopropyl group and a methoxy group on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclopropyl-4-methoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Applications De Recherche Scientifique
(2-Cyclopropyl-4-methoxyphenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Cyclopropyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the cyclopropyl and methoxy groups, making it less sterically hindered and potentially less selective in reactions.
4-Methoxyphenylboronic Acid: Similar but lacks the cyclopropyl group, which may affect its reactivity and selectivity.
Cyclopropylboronic Acid: Lacks the methoxy group, which may influence its electronic properties and reactivity.
Uniqueness: (2-Cyclopropyl-4-methoxyphenyl)boronic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its steric and electronic properties, potentially leading to higher selectivity and reactivity in certain chemical reactions .
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
(2-cyclopropyl-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-8-4-5-10(11(12)13)9(6-8)7-2-3-7/h4-7,12-13H,2-3H2,1H3 |
Clé InChI |
HQAQBORYDKRQHN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)OC)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid](/img/structure/B1508391.png)

![2-Thiazolamine, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-diethyl-](/img/structure/B1508400.png)
![6-chloro-7-methoxy-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1508401.png)
![5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1508408.png)








